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Pectin(fromapple) -

Pectin(fromapple)

Catalog Number: EVT-13532262
CAS Number:
Molecular Formula: C47H68O16
Molecular Weight: 889.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Apple pomace, the solid remains after apple juice extraction, serves as a primary source for pectin. It typically contains about 10-15% pectin on a dry weight basis . The extraction process involves the use of acidic conditions to solubilize protopectin, which then transforms into pectin.

Classification

Pectin can be classified based on its degree of esterification:

  • High Methoxyl Pectin: Typically has a degree of esterification greater than 50%, forming gels in the presence of sugar and acid.
  • Low Methoxyl Pectin: Has a degree of esterification below 50%, requiring calcium ions to form gels.
Synthesis Analysis

Methods

The extraction of pectin from apple pomace can be performed using several methods, including:

  1. Hot Acid Extraction: This method involves treating apple pomace with hot dilute acid (usually hydrochloric acid) at temperatures around 90-95 °C. The acid hydrolyzes protopectin into soluble pectin .
  2. Hydrolysis with Sulfur Dioxide: Another method includes hydrolyzing dried apple pomace with an aqueous solution of sulfur dioxide at approximately 80-85 °C .
  3. Sequential Extraction: This approach combines different extraction methods for improved yield, such as using water followed by acid or ammonium oxalate solutions .

Technical Details

The extraction parameters significantly influence the yield and quality of pectin. For example, one study reported an optimal yield of 10.5% pectin from apple pomace using 0.05N hydrochloric acid at 95 °C for one hour followed by precipitation with ethanol .

Molecular Structure Analysis

Structure

The molecular structure of pectin consists mainly of linear chains of galacturonic acid units that may be partially methyl-esterified. The main structural regions include:

  • Homogalacturonan: A linear chain of galacturonic acids.
  • Rhamnogalacturonan-I: Contains alternating units of galacturonic acid and rhamnose.
  • Rhamnogalacturonan-II: A more complex structure with additional side chains .

Data

The degree of esterification and the presence of neutral sugar side chains affect the gelling properties and functional characteristics of pectin. For instance, high methoxyl pectins gel in high sugar concentrations while low methoxyl pectins require calcium ions for gel formation .

Chemical Reactions Analysis

Reactions

Pectin undergoes various chemical reactions during extraction and application:

  • Esterification: The degree of esterification affects gelling properties; higher esterification leads to stronger gels.
  • Degradation: Acidic or basic conditions can lead to depolymerization and loss of gelling ability due to cleavage of glycosidic bonds .

Technical Details

Chemical modifications such as ester cleavage can occur during extraction processes, impacting the final properties of the extracted pectin. For example, treatments that involve strong acids may lead to significant depolymerization .

Mechanism of Action

Process

Pectin's gelling mechanism involves hydrogen bonding and ionic interactions among polymer chains. In high methoxyl pectins, sugar concentration promotes gel formation through hydrophobic interactions between methyl esters. In low methoxyl pectins, divalent cations like calcium bridge the chains together to form a gel matrix .

Data

Studies indicate that the structural arrangement and degree of esterification are crucial for understanding how pectin interacts with other components in food systems, influencing texture and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pectin is typically a white to light brown powder.
  • Solubility: Soluble in water under acidic conditions; insoluble at neutral or alkaline pH.

Chemical Properties

  • Molecular Weight: Varies widely based on source and extraction method; typically ranges from 10,000 to several hundred thousand daltons.
  • Degree of Esterification: Affects functional properties; ranges from 60% to over 80% depending on extraction conditions .
Applications

Pectin has diverse applications across various industries:

  • Food Industry: Used as a gelling agent in jams, jellies, and desserts; stabilizer in fruit juices and dairy products.
  • Pharmaceuticals: Acts as a thickening agent in formulations.
  • Cosmetics: Utilized for its emulsifying properties.

Recent studies also highlight potential health benefits associated with dietary fiber from pectin, including cholesterol reduction and gastrointestinal health improvement .

Properties

Product Name

Pectin(fromapple)

IUPAC Name

14-(2,3-dihydroxy-4-methyloxan-2-yl)-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid

Molecular Formula

C47H68O16

Molecular Weight

889.0 g/mol

InChI

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)

InChI Key

IJSPTHZVVHPQQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O

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